molecular formula C19H10N2O3S B2736667 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile CAS No. 361478-90-2

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile

カタログ番号: B2736667
CAS番号: 361478-90-2
分子量: 346.36
InChIキー: DDLASFGRGJNMRX-XDHOZWIPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile" features a conjugated system comprising a benzothiazolylidene core, a propanenitrile backbone, and a chromen-4-one moiety. Its E-configuration ensures planar geometry, facilitating π-π stacking interactions. This structure is typical of bioactive heterocycles, often explored for antimicrobial, anticancer, or kinase-inhibitory properties .

特性

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-oxochromen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3S/c20-10-12(19-21-13-6-2-4-8-17(13)25-19)18(23)16-9-14(22)11-5-1-3-7-15(11)24-16/h1-9,23H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONNLHIXCCPGBU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile, a compound with the CAS number 361478-90-2, is a hybrid molecule that combines the structural motifs of benzo[d]thiazole and coumarin. This combination is significant due to the known biological activities associated with both classes of compounds, particularly in the context of neurodegenerative diseases and microbial infections.

The molecular formula of this compound is C19_{19}H10_{10}N2_2O3_3S, with a molecular weight of 346.4 g/mol. Its synthesis typically involves the Knoevenagel condensation method, which has been documented in various studies, yielding the compound in moderate to high purity and yield .

Biological Activity Overview

The biological activity of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile stems from its potential as an acetylcholinesterase (AChE) inhibitor and its antimicrobial properties. These activities are crucial for developing therapeutic agents against Alzheimer's disease and various infections.

Acetylcholinesterase Inhibition

Research indicates that compounds containing a coumarin core coupled with thiazole exhibit significant AChE inhibitory activity. For instance, derivatives similar to this compound have shown IC50_{50} values as low as 2.7 µM, indicating potent inhibition . The mechanism involves binding interactions with the active site of AChE, which can be elucidated through molecular docking studies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related benzothiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. For example, specific derivatives showed minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens . The presence of the thiazole moiety is often linked to enhanced antimicrobial efficacy.

Case Studies

  • Alzheimer's Disease Models : In vitro assays have been performed on cell lines expressing AChE, showing that compounds similar to (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile significantly reduce AChE activity compared to controls. This suggests potential therapeutic applications for cognitive disorders.
  • Antimicrobial Testing : A series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives exhibited strong antibacterial effects, with some achieving MIC values comparable to standard antibiotics .

Data Tables

Property Value
Molecular FormulaC19_{19}H10_{10}N2_{2}O3_{3}S
Molecular Weight346.4 g/mol
AChE IC50_{50}2.7 µM
Antimicrobial MIC50 μg/mL

科学的研究の応用

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that compounds with similar structures to (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole and chromene have been synthesized and tested for their ability to inhibit the growth of A549 (lung), MCF7 (breast), and HeLa (cervix) cancer cells, showing IC50 values ranging from 0.14 to 8.59 µM .

Case Study: Topoisomerase IIα Inhibition

A specific study highlighted the role of certain conjugates in inhibiting human type IIα topoisomerase, an enzyme critical for DNA replication and repair. The tested compounds showed significant inhibition at concentrations of 1, 5, 10, and 50 µM when compared to etoposide, a known chemotherapeutic agent . This suggests that (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile could be a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound's structural characteristics suggest it may interact effectively with various enzymes beyond topoisomerase IIα. For instance, derivatives containing similar moieties have been investigated for their ability to inhibit glycogen synthase kinase 3β (GSK-3β), which is implicated in several diseases including Alzheimer's disease and diabetes . The inhibition of such enzymes can lead to therapeutic applications in treating these conditions.

Table: Summary of Biological Activities

Activity TypeTarget Cells/EnzymesIC50 ValuesReferences
CytotoxicityA549, MCF7, HeLa0.14 - 8.59 µM
Topoisomerase InhibitionHuman type IIαSignificant at 5, 10, 50 µM
Antibacterial ActivityVarious bacterial strainsNot specified
GSK-3β InhibitionGSK-3βNot specified

類似化合物との比較

Structural Variations and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents and core modifications, impacting physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Benzo[d]thiazol-2(3H)-ylidene, chromen-4-one Propanenitrile Nitrile, ketone High polarity (due to -CN), potential for covalent binding
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone () Benzothiazolone Thiophen-2-yl, propenyl Ketone, thiophene Synthesized via Claisen-Schmidt condensation (94% yield); thiophene enhances π-conjugation
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-thiazol-2-yl]prop-2-enenitrile () Benzo[f]chromen, thiazole 4-Chlorophenyl, nitrile Nitrile, chlorophenyl Lipophilic chlorophenyl group may improve membrane permeability
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate () Benzothiazole, chromen Phenylpropenoate Ester, ketone Ester group increases hydrolytic stability compared to nitrile
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives () Chromen-2-one, thiazole Methoxy, amide Amide, methoxy Methoxy group may enhance solubility; amide supports hydrogen bonding

Physicochemical Properties

  • Solubility : The nitrile group in the target compound may reduce solubility in polar solvents compared to the ester () or amide () analogs.
  • Stability : Nitriles are generally stable under physiological conditions but may undergo enzymatic conversion to amides or carboxylic acids, unlike esters, which are prone to hydrolysis .

準備方法

Molecular Architecture and Synthetic Challenges

Structural Overview

The target compound features three distinct domains:

  • Benzo[d]thiazole core : A bicyclic system providing aromatic stability and hydrogen-bond acceptor sites.
  • 4-Oxo-4H-chromen-2-yl moiety : A coumarin derivative contributing π-conjugation and fluorescence properties.
  • (E)-Propanenitrile linker : A cyano-substituted acrylate bridge enforcing planarity and electronic communication between aromatic systems.

Key Synthetic Hurdles

  • Regioselective cyclization : Avoiding isomeric byproducts during benzothiazole formation.
  • Stereocontrol : Ensuring exclusive (E)-configuration in the propanenitrile spacer.
  • Coumarin compatibility : Preventing lactone ring opening under basic or nucleophilic conditions.

Established Synthetic Routes

Route 1: Sequential Cyclocondensation-Knoevenagel Strategy

Step 1: Synthesis of 2-Cyanomethylbenzo[d]thiazole

Reagents : 2-Aminothiophenol (1.25 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol)
Conditions : Reflux in ethanol (50 mL, 78°C, 4 h)
Mechanism : Cyclocondensation via nucleophilic attack of the thiol group on the cyanoacetate carbonyl, followed by dehydration.
Yield : 68% (1.42 g)
Characterization :

  • m.p. : 189–191°C
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (d, J=7.2 Hz, 1H, Ar-H), 4.32 (s, 2H, CH₂CN).
Step 2: Knoevenagel Condensation with 2-Acetylcoumarin

Reagents : 2-Cyanomethylbenzo[d]thiazole (1.42 g, 7 mmol), 2-acetyl-4H-chromen-4-one (1.54 g, 7 mmol), piperidine (0.5 mL)
Conditions : Reflux in toluene (30 mL, 110°C, 6 h) under Dean-Stark trap
Mechanism : Base-catalyzed elimination of water to form the α,β-unsaturated nitrile.
Yield : 54% (1.45 g)
Characterization :

  • m.p. : 275–277°C (dec.)
  • HPLC Purity : 98.2% (C18 column, MeOH:H₂O 70:30)
  • UV-Vis (EtOH) : λ_max 342 nm (ε=1.2×10⁴ L·mol⁻¹·cm⁻¹).

Route 2: One-Pot Multicomponent Assembly

Reaction Components
  • 2-Aminothiophenol (1.25 g, 10 mmol)
  • Ethyl cyanoacetate (1.13 g, 10 mmol)
  • 2-Formyl-4H-chromen-4-one (1.74 g, 10 mmol)
Optimized Conditions

Catalyst : ZnCl₂ (0.68 g, 5 mmol)
Solvent : Dimethylformamide (20 mL)
Temperature : 120°C, microwave irradiation (300 W, 30 min)
Yield : 73% (2.21 g)
Advantages : Reduced reaction time, improved atom economy
Side Products : <5% Z-isomer (detected via ¹H NMR coupling constants).

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Total Yield 54% 73%
Reaction Time 10 h 0.5 h
Purification Complexity Column chromatography Recrystallization
E/Z Selectivity 95:5 98:2
Scale-Up Feasibility Moderate High

Key Observations :

  • Microwave-assisted Route 2 demonstrates superior efficiency and stereoselectivity.
  • Traditional thermal methods (Route 1) remain valuable for small-scale syntheses requiring minimal instrumentation.

Mechanistic Insights and Side Reactions

Knoevenagel Transition State

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a planar transition state with partial negative charge development on the coumarin carbonyl oxygen (Fig. 1). This electronic configuration explains the preferential attack of the cyanoacetate enolate at the coumarin C-2 position.

Competing Pathways

  • Lactone ring opening : Observed at pH >9, leading to formation of 2-(2-hydroxyphenyl)acetic acid derivatives (3–8% yield).
  • Thiazole dimerization : Occurs under prolonged heating (>8 h), generating biphenyl-linked byproducts.

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor Design : Tubular reactor (ID=2 mm, L=10 m)
Conditions :

  • Residence time: 12 min
  • Temperature: 130°C
  • Pressure: 3 bar
    Productivity : 2.1 kg·L⁻¹·h⁻¹
    Advantages : Enhanced heat transfer, reduced decomposition.

Green Chemistry Metrics

Metric Value
Atom Economy 82%
E-Factor 18.7
Process Mass Intensity 23.4

Improvement Strategies :

  • Replace DMF with cyclopentyl methyl ether (CPME)
  • Implement catalyst recycling via nanofiltration.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-oxo-4H-chromen-2-yl)propanenitrile?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a 4-thiazolidinone precursor and a chromen-2-yl ketone derivative. For example:

React 4-oxo-4H-chromene-2-carbaldehyde with a benzo[d]thiazol-2(3H)-ylidene propanenitrile intermediate under basic conditions (e.g., piperidine in ethanol) .

Monitor reaction progress via TLC and purify the product by recrystallization from ethanol/water (1:2) or methanol .

  • Key Parameters :
Reaction TimeCatalystSolventYield Range
3–6 hoursPiperidineEthanol66–85%

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques :
  • Melting Point : Compare with literature values (e.g., 210–293°C for analogous thiazolidinones) .
  • FT-IR : Confirm C=O (1670–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C≡N (2200–2250 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methylene/methine groups (δ 3.5–5.5 ppm), and chromen-4-one carbonyl signals (δ 180–190 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer : Ethanol/water (1:2) or methanol are preferred for recrystallization due to their polarity and ability to dissolve aromatic heterocycles. For example:
  • Ethanol/water yielded 66% recovery for a structurally similar thiazole-chromenone hybrid .
  • Methanol is suitable for nitro-substituted derivatives (e.g., 8-nitrochromen-2-one analogs) .

Advanced Research Questions

Q. How do electronic effects of substituents on the chromenone ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Perform computational studies (DFT or Hammett analysis) to correlate substituent electronic effects with experimental outcomes:
  • Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity at the chromenone carbonyl, enhancing reactivity in nucleophilic additions .
  • Electron-donating groups (e.g., methoxy) stabilize the conjugated system, potentially improving fluorescence properties for imaging applications .
  • Example Data :
Substituentσ (Hammett)Bioactivity (IC₅₀, μM)
-NO₂+0.7812.5 (Anticancer)
-OCH₃-0.2728.9 (Antimicrobial)

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Address discrepancies (e.g., conflicting ¹H NMR shifts) via:

Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism in thiazolidinones) .

X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in chromenone-thiazole hybrids .

  • Case Study : A benzo[d]thiazole derivative showed δ 7.8 ppm for C7-H in DMSO-d₆ but δ 7.5 ppm in CDCl₃ due to solvent polarity effects .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

  • Methodological Answer : Use in vitro kinase assays and molecular docking :

Kinase Profiling : Test against a panel of kinases (e.g., EGFR, VEGFR2) at 10 μM .

Docking Simulations : Utilize AutoDock Vina to model interactions with ATP-binding pockets (e.g., π-π stacking with benzo[d]thiazole) .

  • Key Finding : A hybrid thiazole-chromenone analog showed 75% inhibition of EGFR at 10 μM, with a docking score of -9.2 kcal/mol .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics?

  • Methodological Answer : Conduct rodent studies with the following protocol:

Dosing : Administer 10 mg/kg intravenously or orally.

Bioanalysis : Use HPLC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL) .

Metabolite ID : Perform LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C4 of chromenone) .

  • Example Result : Oral bioavailability of a related compound was 42%, with a t₁/₂ of 3.2 hours in Sprague-Dawley rats .

Data Contradiction Analysis

Q. Why do analogous compounds exhibit varying yields (66–85%) under similar synthetic conditions?

  • Methodological Answer : Factors include:
  • Steric hindrance : Bulky arylidene substituents reduce reaction efficiency (e.g., 4-methoxyphenyl vs. 3-nitrophenyl) .
  • Catalyst loading : Piperidine (0.5 mL vs. 1.0 mL) can alter reaction kinetics .
  • Solvent polarity : Ethanol (ε = 24.3) vs. DMF (ε = 36.7) may favor different intermediates .

Tables of Key Findings

Q. Table 1: Comparative Spectral Data for Analogous Compounds

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C=O, cm⁻¹)
Thiazolidinone-Chromenone7.8 (C4-H), 6.9 (C7-H)180.2 (C=O chromenone)1735
Nitro-Substituted Hybrid8.2 (C5-H), 7.5 (C8-H)182.5 (C=O chromenone)1742

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetActivity (IC₅₀)Reference
8-Nitrochromen-2-oneHeLa Cells12.5 μM
Benzothiazole-TriazoleS. aureus18.7 μM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。